3-fluoro-1,2-benzothiazole
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Overview
Description
3-Fluoro-1,2-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a fluorine atom attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1,2-benzothiazole typically involves the reaction of 2-aminobenzenethiol with fluorinating agents under controlled conditions. One common method includes the use of fluorine gas or other fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted benzothiazoles.
Scientific Research Applications
3-Fluoro-1,2-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with unique electronic and optical properties .
Mechanism of Action
The mechanism by which 3-fluoro-1,2-benzothiazole exerts its effects involves its interaction with various molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it can interfere with DNA replication and repair mechanisms, leading to cell death. The fluorine atom enhances the compound’s ability to form strong interactions with its targets, increasing its efficacy .
Comparison with Similar Compounds
- 2-Fluoro-1,3-benzothiazole
- 4-Fluoro-1,2-benzothiazole
- 5-Fluoro-1,2-benzothiazole
Comparison: 3-Fluoro-1,2-benzothiazole is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
2742653-53-6 |
---|---|
Molecular Formula |
C7H4FNS |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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